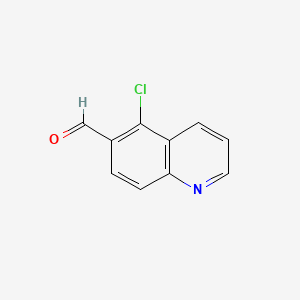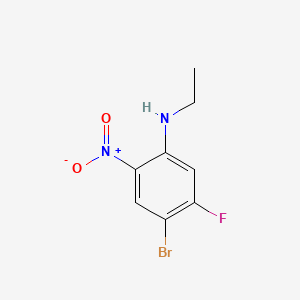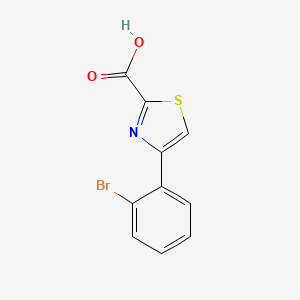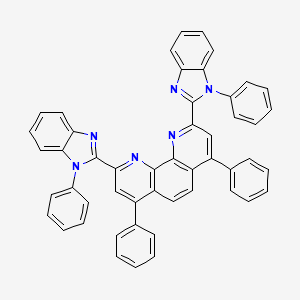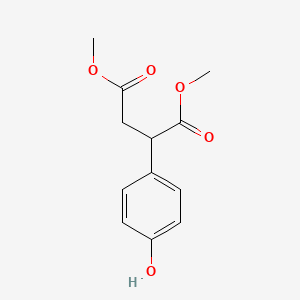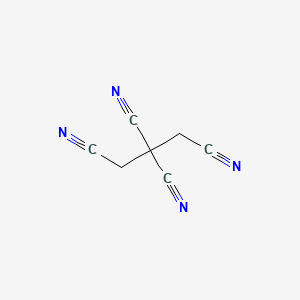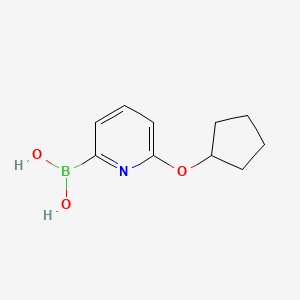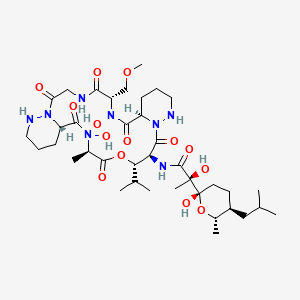
Aurantimycin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Aurantimycin A is a depsipeptide antibiotic with the molecular formula C38H64N8O14 . It is produced by the bacterium Streptomyces aurantiacus and shows cytotoxic properties .
Synthesis Analysis
The biosynthetic gene cluster responsible for Aurantimycin A production has been identified in Streptomyces aurantiacus JA 4570 . The inactivation of artG, a gene coding for a nonribosomal peptide synthetase (NRPS) enzyme, completely abolished Aurantimycin A production . This indicates that the art gene cluster is responsible for Aurantimycin A biosynthesis .Molecular Structure Analysis
Aurantimycin A features a 19-membered cyclohexadepsipeptide core scaffold attached by a C14 acyl side chain . Different Aurantimycin components share a distinctive structural feature with a tetrahydropyranyl-propionic acid acyl side chain linked to 2S, 3S-hydroxyleucine residue of the core scaffold via an exocyclic amide bond .Chemical Reactions Analysis
The biosynthetic pathway of Aurantimycin A involves four NRPS adenylation (A) domains, including a freestanding enzyme ArtC . The substrate specificities of these domains have been characterized in vitro and are consistent with in silico analysis .Physical And Chemical Properties Analysis
Aurantimycin A is a solid substance that is soluble in DMSO .科学的研究の応用
Antimicrobial Properties
Aurantimycin A, produced by Streptomyces aurantiacus JA 4570, is known for its potent antimicrobial properties . It has shown high bioactivity against gram-positive bacteria, including Bacillus subtilis ATCC 6633 and Staphylococcus aureus 285 . However, gram-negative bacteria and fungi were not found to be susceptible to this antibiotic .
Antitumor Activity
In addition to its antimicrobial properties, Aurantimycin A also exhibits antitumor activity . This makes it a potential candidate for cancer research and treatment.
Biosynthetic Pathway Research
The unique chemical structure of Aurantimycin A, featuring a cyclohexadepsipeptide scaffold attached with a C14 acyl side chain, has sparked interest in understanding its biosynthetic pathway . Research in this area can provide insights into the production of similar compounds and the development of new antibiotics.
Genetic Analysis
The biosynthetic gene cluster responsible for Aurantimycin A production has been identified and characterized . This opens up possibilities for genetic manipulation to enhance production or modify the properties of the compound.
Production Enhancement
Research has shown that the production of Aurantimycin A can be enhanced by manipulating two pathway-specific activators in Streptomyces aurantiacus JA 4570 . This could lead to more efficient production methods for this antibiotic.
Structural Analysis
The structure of Aurantimycin A has been settled by X-ray diffraction analysis, high field homo- and heteronuclear 2D NMR experiments, high-resolution mass spectrometry, and amino acid analysis . This structural information is crucial for understanding the compound’s properties and potential applications.
Cytotoxic Effects
Aurantimycin A has shown cytotoxic effects against L-929 mouse fibroblast cells . This property could be explored further for potential applications in cell biology and medical research.
Ionophoric Compound Research
Aurantimycin A was initially isolated in the process of screening for new ionophoric compounds . Its ionophoric properties could be of interest in various fields, including biochemistry and pharmacology.
Safety and Hazards
将来の方向性
作用機序
Target of Action
Aurantimycin A is a potent antimicrobial and antitumor antibiotic produced by the bacterium Streptomyces aurantiacus . The primary targets of Aurantimycin A are gram-positive bacteria, including Bacillus subtilis ATCC 6633 and Staphylococcus aureus 285 . It also exhibits cytotoxic effects against L-929 mouse fibroblast cells .
Mode of Action
Aurantimycin A is an inhibitor of cellular respiration, specifically oxidative phosphorylation . It binds to the Qi site of cytochrome c reductase, inhibiting the reduction of ubiquinone to ubiquinol in the Qi site, thereby disrupting the Q-cycle of enzyme turnover .
Biochemical Pathways
The biosynthetic pathway of Aurantimycin A involves a gene cluster (art) responsible for its production . The inactivation of artG, coding for a nonribosomal peptide synthetase (NRPS) enzyme, completely abolishes Aurantimycin A production . Four NRPS adenylation (A) domains, including a freestanding enzyme ArtC, have been characterized in vitro, whose substrate specificities are consistent with in silico analysis .
Pharmacokinetics
Its chemical structure, featuring a cyclohexadepsipeptide scaffold attached with a c14 acyl side chain, suggests that it may have unique absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Aurantimycin A exhibits high bioactivity against gram-positive bacteria and shows cytotoxic effects against L-929 mouse fibroblast cells . The compound causes a sudden change from non-toxic to lethal concentrations, ranging from 3 to 12 ng/mL .
Action Environment
The action of Aurantimycin A can be influenced by environmental factors. For instance, the effect of Aurantimycin A on Bacillus subtilis ATCC 6633 can be reduced by high potassium concentrations in the medium
特性
IUPAC Name |
(2R)-N-[(6S,9R,16S,17S,20R,23S)-7,21-dihydroxy-6-(methoxymethyl)-20-methyl-2,5,8,15,19,22-hexaoxo-17-propan-2-yl-18-oxa-1,4,7,13,14,21,27-heptazatricyclo[21.4.0.09,14]heptacosan-16-yl]-2-hydroxy-2-[(2S,5S,6S)-2-hydroxy-6-methyl-5-(2-methylpropyl)oxan-2-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H64N8O14/c1-20(2)17-24-13-14-38(55,60-23(24)6)37(7,54)36(53)42-29-30(21(3)4)59-35(52)22(5)45(56)32(49)25-11-9-15-40-43(25)28(47)18-39-31(48)27(19-58-8)46(57)33(50)26-12-10-16-41-44(26)34(29)51/h20-27,29-30,40-41,54-57H,9-19H2,1-8H3,(H,39,48)(H,42,53)/t22-,23+,24+,25+,26-,27+,29+,30+,37+,38+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVPJXYQXDNLRD-NSCUIBACSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC(O1)(C(C)(C(=O)NC2C(OC(=O)C(N(C(=O)C3CCCNN3C(=O)CNC(=O)C(N(C(=O)C4CCCNN4C2=O)O)COC)O)C)C(C)C)O)O)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H](CC[C@](O1)([C@](C)(C(=O)N[C@H]2[C@@H](OC(=O)[C@H](N(C(=O)[C@@H]3CCCNN3C(=O)CNC(=O)[C@@H](N(C(=O)[C@H]4CCCNN4C2=O)O)COC)O)C)C(C)C)O)O)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H64N8O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
857.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Aurantimycin A | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

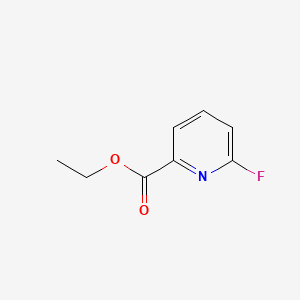
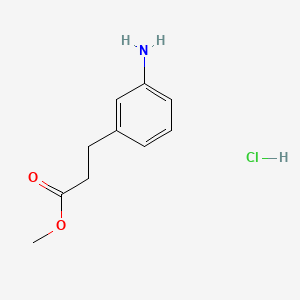
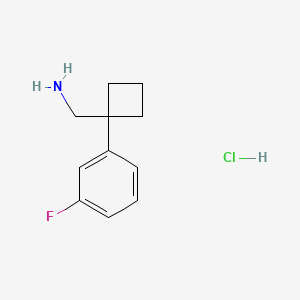
![5-(Benzyloxy)-7-phenylimidazo[1,2-a]pyridine](/img/structure/B597316.png)

